2,5-Dihydrofuran; furan-2,5-dione
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Overview
Description
2,5-Dihydrofuran: and furan-2,5-dione are two distinct but related compounds. 2,5-Dihydrofuran is a heterocyclic organic compound with the formula C4H6O . It is a five-membered ring containing four carbon atoms and one oxygen atom, with two hydrogen atoms attached to the carbon atoms at positions 2 and 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydrofuran: can be synthesized through various methods, including the dehydration of 2-butene-1,4-diol using catalysts such as alumina or cobalt-containing catalysts . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide .
Furan-2,5-dione: is typically produced by the oxidation of benzene or butane in the presence of vanadium pentoxide and molybdenum trioxide catalysts . This process involves the catalytic oxidation of the hydrocarbons to form the anhydride.
Industrial Production Methods
Industrial production of 2,5-dihydrofuran often involves the catalytic dehydration of 2-butene-1,4-diol on alumina or cobalt-containing catalysts . For furan-2,5-dione , the industrial method involves the oxidation of n-butane or benzene in the presence of vanadium and molybdenum oxides .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydrofuran: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dihydro-2,5-dimethoxyfuran .
Reduction: It can be reduced to form tetrahydrofuran .
Substitution: It can undergo substitution reactions to form various derivatives.
Furan-2,5-dione: is highly reactive and can undergo:
Hydrolysis: It hydrolyzes to form maleic acid .
Diels-Alder Reactions: It reacts with dienes to form various adducts.
Polymerization: It can polymerize to form polyesters.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and chromium trioxide .
Reducing Agents: For reduction reactions, lithium aluminum hydride and sodium borohydride are commonly used.
Major Products
2,5-Dihydro-2,5-dimethoxyfuran: from oxidation of 2,5-dihydrofuran .
Maleic acid: from hydrolysis of furan-2,5-dione .
Polyesters: from polymerization of furan-2,5-dione .
Scientific Research Applications
2,5-Dihydrofuran: and furan-2,5-dione have diverse applications in scientific research:
Chemistry: 2,5-Dihydrofuran is used as an intermediate in the synthesis of various organic compoundsFuran-2,5-dione is used in the production of resins, coatings, and adhesives.
Biology: Furan-2,5-dione is used in the synthesis of biologically active compounds.
Medicine: Furan-2,5-dione derivatives are used in the development of pharmaceuticals.
Industry: Furan-2,5-dione is used in the production of polymers and copolymers.
Mechanism of Action
2,5-Dihydrofuran: and furan-2,5-dione exert their effects through various mechanisms:
Comparison with Similar Compounds
2,5-Dihydrofuran: and furan-2,5-dione can be compared with similar compounds such as:
Tetrahydrofuran: A fully saturated analog of 2,5-dihydrofuran .
Maleic acid: The hydrolyzed form of furan-2,5-dione .
These comparisons highlight the unique reactivity and applications of 2,5-dihydrofuran and furan-2,5-dione .
Properties
CAS No. |
36620-92-5 |
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Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,5-dihydrofuran;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-2-4-5-3-1/h1-2H;1-2H,3-4H2 |
InChI Key |
RWZRGTMMGSIYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCO1.C1=CC(=O)OC1=O |
Origin of Product |
United States |
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